2-(4-Nitro-1H-pyrazol-3-yl)pyridine
Overview
Description
“2-(4-Nitro-1H-pyrazol-3-yl)pyridine” is a chemical compound with the CAS Number: 192711-20-9 . It has a molecular weight of 190.16 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6N4O2/c13-12(14)7-5-10-11-8(7)6-3-1-2-4-9-6/h1-5H, (H,10,11) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
The physical form of “this compound” is solid . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density are not available .Scientific Research Applications
Coordination Chemistry and Luminescence
Derivatives of pyrazolylpyridines, including structures related to 2-(4-Nitro-1H-pyrazol-3-yl)pyridine, are utilized as ligands in coordination chemistry. These compounds have been shown to form complexes with metals that exhibit interesting properties such as luminescence, which is useful for biological sensing, and thermal and photochemical spin-state transitions. The versatility of these ligands stems from their ability to coordinate with various metals, leading to the formation of complexes with potential applications in materials science and catalysis (Halcrow, 2005).
Catalysis and Organic Synthesis
This compound derivatives are also significant in catalysis. Nickel(II) and Iron(II) complexes with related ligands have been used for asymmetric transfer hydrogenation of ketones, highlighting the role of these complexes in facilitating chemical transformations. Such catalytic activities are crucial for developing more efficient and selective synthetic routes in organic chemistry (Magubane et al., 2017).
Materials Science
In the realm of materials science, pyrazolylpyridine derivatives have contributed to the development of functional materials. For instance, complexes formed by these ligands have been explored for their spin-crossover properties, which are important for information storage and sensors. Additionally, their inclusion in the design of emissive materials for OLEDs (Organic Light Emitting Diodes) showcases the broad applicability of these compounds in creating advanced materials with specific optical and electronic properties (Halcrow, 2014).
Safety and Hazards
Properties
IUPAC Name |
2-(4-nitro-1H-pyrazol-5-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)7-5-10-11-8(7)6-3-1-2-4-9-6/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKGZAPVVJYLGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=NN2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595713 | |
Record name | 2-(4-Nitro-1H-pyrazol-5-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192711-20-9 | |
Record name | 2-(4-Nitro-1H-pyrazol-3-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192711-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Nitro-1H-pyrazol-5-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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